3-(Dimethylamino)butanoic acid

Description

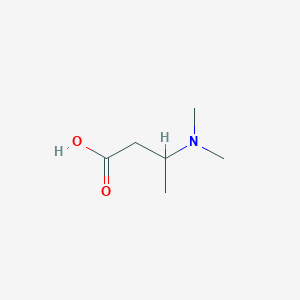

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(7(2)3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURVRMRLLSFWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of 3 Dimethylamino Butanoic Acid

Direct Synthesis Approaches for 3-(Dimethylamino)butanoic Acid

Direct synthesis methods aim to construct the this compound molecule in a minimal number of steps. One conceptual approach involves the direct dimethylamination of a suitable butanoic acid derivative. However, literature detailing a one-step direct synthesis is not prevalent, suggesting that multi-step precursor-based routes are more commonly employed due to challenges in achieving regioselectivity and controlling reactivity.

Precursor-Based Synthetic Routes

A majority of synthetic strategies for this compound rely on the modification of precursor molecules. These routes offer greater control over the final structure and stereochemistry.

Alkylation Reactions in Aminobutanoic Acid Synthesis

Alkylation of a primary or secondary amine is a fundamental method for introducing alkyl groups. In the context of this compound synthesis, this can be envisioned through the N-alkylation of 3-aminobutanoic acid or 3-(methylamino)butanoic acid. The Eschweiler-Clarke reaction, for instance, is a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde. This reaction proceeds through a reductive amination mechanism.

Alternatively, iridium complexes bearing an N-heterocyclic carbene (NHC) ligand have shown high catalytic performance for the N-methylation of both aliphatic and aromatic primary amines using methanol (B129727) as the methylating agent. organic-chemistry.org For aliphatic amines, this method can achieve selective N,N-dimethylation at low temperatures. organic-chemistry.org Another approach involves the use of a Cp*Ir complex with a 2,2′-bibenzimidazole ligand, which is an effective catalyst for the N-methylation of various amines with methanol in the presence of a weak base. organic-chemistry.org

Hydrogen-borrowing catalysis represents an attractive alternative to traditional alkylation, enabling alcohols to be used as electrophiles. nih.gov This method has been successfully employed in the C-C bond-forming alkylation of 1,2-amino alcohols, which are derived from amino acids. nih.gov

| Precursor | Reagents | Product | Notes |

| 3-Aminobutanoic acid | Formaldehyde, Formic Acid | This compound | Eschweiler-Clarke reaction conditions. |

| 3-(Methylamino)butanoic acid | Methyl iodide | This compound | Standard N-alkylation. |

| Primary/Secondary Amines | Methanol, Iridium catalyst | N-methylated amines | Can achieve selective mono- or di-methylation. organic-chemistry.org |

| 1,2-Amino alcohols | Aryl ketone, Iridium catalyst | γ-Aminobutyric acid derivatives | Hydrogen-borrowing catalysis. nih.gov |

Esterification and Hydrolysis Pathways for Butanoic Acid Derivatives

Esterification of the carboxylic acid group can be a strategic step to protect it during other transformations or to facilitate purification. The resulting ester can then be hydrolyzed back to the carboxylic acid in the final step. The hydrolysis of esters can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Acidic hydrolysis is the reverse of esterification and is typically carried out by heating the ester with a large excess of water containing a strong-acid catalyst. libretexts.orglibretexts.org This reaction is reversible and may not proceed to completion. libretexts.orglibretexts.org

Basic hydrolysis, also known as saponification, involves treating the ester with a base like sodium hydroxide (B78521) or potassium hydroxide. libretexts.orglibretexts.org This reaction is irreversible and yields a carboxylate salt and an alcohol. masterorganicchemistry.com To obtain the final carboxylic acid, an acidic workup is required. masterorganicchemistry.com

| Reaction | Reagents | Products | Key Features |

| Acidic Hydrolysis | Ester, Water, Strong-acid catalyst | Carboxylic acid, Alcohol | Reversible reaction. libretexts.orglibretexts.org |

| Basic Hydrolysis (Saponification) | Ester, Base (e.g., NaOH, KOH) | Carboxylate salt, Alcohol | Irreversible reaction, goes to completion. libretexts.orglibretexts.orgmasterorganicchemistry.com |

Nucleophilic Substitution Strategies for Amine Introduction

The introduction of the dimethylamino group can be achieved via nucleophilic substitution. A common strategy involves the reaction of a substrate containing a good leaving group at the 3-position of the butanoic acid backbone with dimethylamine (B145610). The dimethylamino group is generally considered a poor leaving group in nucleophilic substitution reactions. nih.gov However, its substitution can be facilitated under certain conditions, such as with metal or acidic catalysis. nih.gov

For instance, a halogenated butanoic acid derivative, such as ethyl 3-bromobutanoate, can react with dimethylamine to form the corresponding 3-(dimethylamino)butanoate ester, which can then be hydrolyzed.

| Substrate | Nucleophile | Product |

| Halogenated butanoic acid derivative | Dimethylamine | This compound derivative |

| Aryl fluorides and chlorides | Dimethylamine | Aromatic dimethylamino compounds nih.gov |

Acylation Reactions in Butanoic Acid Derivative Synthesis

Acylation reactions are crucial for creating amide or ester linkages. While not a direct route to the final product, the acylation of N,N-dimethylaminoalkanols can produce esters of butanoic acid. researchgate.net For example, 3-(dimethylamino)propyl butanoate has been synthesized through the acylation of N,N-dimethylaminopropanol. researchgate.net This highlights the utility of acylation in building more complex molecules from butanoic acid derivatives.

Advanced Synthetic Techniques and Stereoselectivity

Achieving stereoselectivity in the synthesis of this compound is important, particularly for pharmaceutical applications where a specific enantiomer may be required. Chiral pool synthesis, starting from an enantiomerically pure precursor like (R)- or (S)-3-aminobutanoic acid, is a common strategy.

For example, a method for preparing the chiral drug intermediate (R)-3-aminobutanol starts from (R)-3-aminobutyric acid. google.com This process involves esterification, amino protection, reduction, and deprotection to yield the product with good chemical and optical purity. google.com

Another advanced technique involves the asymmetric hydrogenation of a suitable prochiral precursor. The use of chiral catalysts, such as those based on rhodium with chiral phosphine (B1218219) ligands like BINAP, can facilitate the enantioselective synthesis of butanoic acid derivatives. orgsyn.org

Asymmetric Synthesis Approaches for Chiral Analogs

The generation of chiral β-amino acids, including analogs of this compound, is of significant interest due to their applications in pharmaceuticals and peptidomimetics. Asymmetric synthesis, the process of creating stereochemically defined molecules, employs various strategies to achieve high enantiomeric purity.

One prevalent method involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the reacting system to guide the formation of one enantiomer over the other. A versatile and widely used chiral auxiliary is tert-butanesulfinamide. yale.edu Although a specific application to this compound is not prominently documented, the general approach involves the condensation of the chiral sulfinamide with an electrophile, followed by a nucleophilic addition that is directed by the bulky chiral group. Subsequent removal of the auxiliary yields the chiral amine. yale.edu

Another powerful technique is catalytic asymmetric synthesis , where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. For the synthesis of chiral β-arylamines, iridium-catalyzed direct asymmetric reductive amination using bulky phosphoramidite (B1245037) ligands has been shown to be effective for a range of substrates, including those with alkylamino groups. st-andrews.ac.uk This method proceeds via an enamine-reduction pathway, where the spatial environment created by the chiral ligand dictates the stereochemical outcome of the hydride addition. st-andrews.ac.uk

Furthermore, the asymmetric synthesis of related butanoic acid derivatives, such as anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, has been achieved through methods like the conjugate addition of a homochiral lithium amide to a tert-butyl crotonate, followed by in situ amination. st-andrews.ac.ukrsc.org This approach can yield products with high diastereomeric and enantiomeric excess. st-andrews.ac.ukrsc.org The synthesis of other chiral amino acids, for instance L-2-amino[3-¹¹C]butyric acid, has been accomplished by the alkylation of a glycine (B1666218) derivative attached to a chiral auxiliary derived from (+)-2-hydroxypinanyl-3-idene. nih.gov These established methodologies for creating chiral centers in similar molecules provide a robust framework for the development of specific asymmetric syntheses of (R)- or (S)-3-(dimethylamino)butanoic acid.

| Method | Key Reagents/Catalysts | General Applicability | Key Features |

| Chiral Auxiliary | tert-Butanesulfinamide | Broad range of amines | Versatile, high enantioselectivity |

| Catalytic Asymmetric Reductive Amination | Iridium catalyst, phosphoramidite ligands | Chiral β-arylamines | Direct, high enantiomeric control |

| Conjugate Addition | Homochiral lithium amides, tert-butyl crotonate | Diaminobutanoic acid analogs | High diastereoselectivity |

| Alkylation of Chiral Glycine Derivative | [(+)-2-hydroxypinanyl-3-idene]-glycine tert-butyl ester | α- and β-amino acids | Access to radiolabeled compounds |

Multi-Step Reaction Sequences in Complex Derivative Synthesis

The synthesis of complex derivatives of this compound often necessitates multi-step reaction sequences. These sequences allow for the gradual construction of molecular complexity and the introduction of various functional groups. While a specific multi-step synthesis for a complex derivative of this compound is not detailed in readily available literature, general principles of organic synthesis for carboxylic acid derivatives are applicable. youtube.comyoutube.com

A common strategy involves the functionalization of the carboxylic acid moiety. For instance, a carboxylic acid can be converted into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). youtube.com This acid chloride can then undergo nucleophilic acyl substitution with a variety of nucleophiles, such as amines or alcohols, to form amides or esters, respectively. This sequence allows for the coupling of the this compound backbone to other complex molecular fragments. youtube.com

Another approach could involve the synthesis of a precursor molecule that is later converted to the desired butanoic acid derivative. For example, a patent describes the synthesis of 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal (B89532). This is achieved through a Grignard reaction involving 3-(N,N-dimethylamino)propyl chloride and trimethyl orthoformate in an aromatic solvent like benzene (B151609) or toluene. google.com The resulting acetal could then, in subsequent steps, be hydrolyzed to the aldehyde and oxidized to the corresponding carboxylic acid, a derivative of this compound.

The synthesis of butanoic acid derivatives with additional functionalities, such as those with thiazolo[5,4-b]indole moieties, has been reported. These syntheses involve the reaction of a substituted aminothiazolo[5,4-b]indole with succinic anhydride (B1165640) or maleic anhydride to yield the final butanoic or butenoic acid derivatives. biointerfaceresearch.com Such multi-step sequences highlight the modular nature of organic synthesis, where complex molecules are assembled from simpler building blocks.

Enzymatic and Flow Chemistry Methodologies for Analogues

Modern synthetic chemistry increasingly turns to enzymatic and flow chemistry methodologies to enhance efficiency, sustainability, and scalability. These techniques are well-suited for the synthesis of β-amino acid analogues.

Enzymatic synthesis offers high selectivity under mild reaction conditions. Lipases, for example, have been successfully employed in the synthesis of β-amino acid esters. A continuous-flow procedure using Lipase TL IM from Thermomyces lanuginosus has been developed for the Michael addition of aromatic amines to acrylates. mdpi.comresearchgate.net This enzymatic approach features green reaction conditions, with methanol as the solvent, and achieves good yields in a short residence time of 30 minutes. mdpi.com Another enzymatic strategy involves the use of penicillin acylase in an aqueous medium for the resolution of racemic β-amino acids, allowing for the isolation of specific enantiomers.

Flow chemistry , the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, provides numerous advantages including improved heat and mass transfer, enhanced safety, and the potential for automation. A fully continuous four-step process for the synthesis of β-amino acids from α-amino acids via the Arndt–Eistert homologation has been described. rsc.orgresearchgate.net This method demonstrates the power of flow chemistry to telescope multiple reaction steps into a single, continuous operation. rsc.orgresearchgate.net Flow chemistry is also beneficial in solid-phase peptide synthesis (SPPS), where it can be used to construct peptides containing β-amino acids. The use of a Variable Bed Flow Reactor (VBFR) allows for efficient coupling cycles, reduced solvent usage, and the ability to heat the reaction to overcome aggregation and improve kinetics for sterically hindered couplings. vapourtec.com

| Methodology | Key Features | Example Application | Advantages |

| Enzymatic Synthesis | High selectivity, mild conditions | Lipase-catalyzed Michael addition of amines to acrylates | Green chemistry, high enantioselectivity |

| Flow Chemistry | Continuous processing, enhanced control | Arndt-Eistert homologation of α-amino acids to β-amino acids | Scalability, safety, automation |

| Flow-assisted SPPS | Heated reactions, efficient reagent use | Synthesis of peptides containing β-amino acids | Reduced aggregation, faster cycles |

Purification and Isolation Methodologies in Academic Contexts

The purification and isolation of this compound and its derivatives from a reaction mixture are critical steps to obtain a product of desired purity. Standard academic laboratory techniques are generally employed, tailored to the specific properties of the compound.

Chromatography is another powerful purification technique. For non-volatile derivatives, column chromatography using silica (B1680970) gel or alumina (B75360) is common. The choice of eluent (solvent system) is crucial and is typically determined by thin-layer chromatography (TLC). For more polar compounds like amino acids, reverse-phase chromatography may be more effective.

Chemical Reactivity and Reaction Mechanisms of 3 Dimethylamino Butanoic Acid Systems

Reactivity Modulated by Substituent Effects

The chemical reactivity of 3-(dimethylamino)butanoic acid is intrinsically linked to the electronic and steric properties of its constituent functional groups: the carboxylic acid and the tertiary amino group. The interplay of these groups can be further modulated by the introduction of substituents at various positions along the butanoic acid backbone. While specific kinetic and mechanistic studies on substituted derivatives of this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a detailed projection of how such substituents would influence its reactivity. These effects can be broadly categorized into electronic effects (inductive and resonance) and steric effects.

Electronic Effects:

Substituents can significantly alter the electron density at the reaction centers—namely, the carboxyl group and the dimethylamino group. This modulation affects the acidity of the carboxylic acid, the basicity of the amine, and the nucleophilicity of both.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or haloalkyl (-CF₃) groups decrease the electron density in their vicinity.

Effect on Carboxyl Group: An EWG on the carbon chain will increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive effects. The closer the EWG is to the carboxyl group, the more pronounced this effect will be.

Effect on Amino Group: Conversely, an EWG will decrease the basicity and nucleophilicity of the dimethylamino group by inductively pulling electron density away from the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available for donation to a proton or an electrophile.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) or alkoxy (-OR) groups increase the electron density.

Effect on Carboxyl Group: An EDG will decrease the acidity of the carboxylic acid by destabilizing the carboxylate anion.

Effect on Amino Group: An EDG will increase the basicity and nucleophilicity of the dimethylamino group by pushing electron density towards the nitrogen, making its lone pair more available.

These electronic influences can be quantified in related systems using the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. While not directly applicable to this aliphatic system without a specific reaction series, the principles of substituent constants (σ) and reaction constants (ρ) provide a conceptual framework for understanding these effects.

Illustrative Data on Substituent Effects on Acidity and Basicity:

The following table provides a hypothetical representation of how pKa values of the carboxylic acid and the conjugate acid of the amino group in this compound might change with the introduction of substituents at the 2-position.

| Substituent at C2-position | Expected Effect | Predicted pKa (COOH) | Predicted pKa (NH+) |

|---|---|---|---|

| -H (unsubstituted) | Reference | ~4.5 | ~9.8 |

| -NO₂ | Strongly Electron-Withdrawing | < 3.5 | < 8.5 |

| -Cl | Electron-Withdrawing | ~3.8 | ~9.0 |

| -CH₃ | Electron-Donating | ~4.7 | ~10.0 |

| -OCH₃ | Electron-Withdrawing (Inductive) | ~4.2 | ~9.5 |

Steric Effects:

The size of substituents can also play a crucial role in the reactivity of this compound by sterically hindering the approach of reactants to the functional groups.

Hindrance at the Carboxyl Group: Bulky substituents near the carboxylic acid can impede the approach of a nucleophile, slowing down reactions such as esterification.

Hindrance at the Amino Group: Similarly, large substituents on the carbon chain can hinder reactions involving the nitrogen atom, such as quaternization or protonation. The two methyl groups on the nitrogen already impart a degree of steric hindrance compared to a primary or secondary amine.

Influence on Reaction Mechanisms:

Substituents can alter not only the rate of a reaction but also its mechanism.

Neighboring Group Participation (NGP): The dimethylamino group is positioned to act as an intramolecular nucleophile in reactions at the γ-position (the carboxyl carbon) or a leaving group at the β-position. The nucleophilicity of the nitrogen, and thus its ability to participate as a neighboring group, would be enhanced by EDGs and diminished by EWGs on the carbon chain. NGP can lead to rate enhancement and retention of stereochemistry at the reaction center.

Intramolecular Cyclization: Substituted derivatives of 3-(amino)butanoic esters can undergo intramolecular cyclization to form β-lactams. The success and rate of such reactions are highly dependent on the electronic nature of the substituents. Electron-withdrawing groups on the nitrogen can facilitate the deprotonation of the α-carbon to form the necessary enolate for cyclization.

Elimination Reactions: Upon quaternization of the dimethylamino group (e.g., by reaction with an alkyl halide to form a quaternary ammonium salt), the molecule can undergo a Hofmann elimination reaction in the presence of a strong base. The regioselectivity of this elimination would be influenced by the electronic nature of substituents on the butanoic acid chain, which affect the acidity of the β-protons.

Hypothetical Kinetic Data for a Reaction:

Consider the intramolecular cyclization of a substituted methyl 3-(dimethylamino)butanoate to form a β-propiolactam derivative. The following table illustrates the expected relative reaction rates based on the electronic effects of a substituent at the 2-position.

| Substituent at C2-position | Electronic Effect | Expected Relative Rate (k_rel) |

|---|---|---|

| -H | Reference | 1.0 |

| -CN | Strongly Electron-Withdrawing | > 10 |

| -Br | Electron-Withdrawing | ~5.0 |

| -CH₃ | Electron-Donating | < 1.0 |

Spectroscopic Characterization Techniques Applied to 3 Dimethylamino Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 3-(Dimethylamino)butanoic acid, ¹H-NMR and ¹³C-NMR are fundamental for mapping the carbon and hydrogen framework.

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In this compound, distinct signals are expected for the protons of the methyl groups attached to the nitrogen, the methine proton at the C3 position, the methylene (B1212753) protons at the C2 position, and the methyl group at the C4 position.

The chemical shifts (δ) are influenced by the electron density around the protons. The protons of the dimethylamino group are expected to appear as a singlet, as they are chemically equivalent. The methine proton at C3, being adjacent to the electron-withdrawing nitrogen atom, would be shifted downfield. The methylene protons at C2 would likely appear as a multiplet due to coupling with the C3 proton. The terminal methyl group protons would appear as a doublet, coupling with the C3 methine proton.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| N-(CH₃)₂ | 2.2 - 2.8 | Singlet |

| -CH(N)- | 2.8 - 3.5 | Multiplet |

| -CH₂-COOH | 2.3 - 2.7 | Multiplet |

| -CH(CH₃) | 1.1 - 1.4 | Doublet |

| -COOH | 10 - 13 | Broad Singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the different carbon environments in a molecule. In this compound, six distinct carbon signals are expected, corresponding to the carboxylic acid carbon, the two carbons of the dimethylamino group, the methine carbon, the methylene carbon, and the terminal methyl carbon.

The chemical shift of the carbonyl carbon in the carboxylic acid group is characteristically found far downfield. The carbons attached to the nitrogen atom in the dimethylamino group will also be deshielded and appear at a lower field than the aliphatic carbons. The chemical shifts of the other carbons in the butanoic acid chain will be influenced by their proximity to the electron-withdrawing carboxylic acid and dimethylamino groups.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C OOH | 170 - 185 |

| -C H(N)- | 50 - 65 |

| -C H₂-COOH | 35 - 45 |

| N-(C H₃)₂ | 40 - 50 |

| -CH(C H₃) | 15 - 25 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

For unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, confirming, for example, the coupling between the C3-methine proton and the C2-methylene protons, as well as the coupling between the C3-methine proton and the C4-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

These advanced techniques, used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying the presence of specific functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands would confirm the presence of its key functional groups.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is often broadened by hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically gives rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C-N stretching of the dimethylamino group would be observed in the 1000-1250 cm⁻¹ region. C-H stretching vibrations from the alkyl parts of the molecule would appear around 2850-3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C-N Stretch (Amine) | 1000 - 1250 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| O-H Bend (Carboxylic Acid) | 1395 - 1440 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C-H stretching vibrations of the alkyl groups would be expected to show strong signals. The C=O stretch of the carboxylic acid, while strong in the IR, would likely be a weaker band in the Raman spectrum. The C-C skeletal vibrations would also be visible in the fingerprint region of the spectrum. The symmetric stretching of the C-N bonds in the dimethylamino group may also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C=O Stretch (Carboxylic Acid) | 1640 - 1680 | Weak to Medium |

| C-C Skeletal Vibrations | 800 - 1200 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C6H13NO2, the exact mass is 131.0946 g/mol . Electron ionization (EI) is a common method for generating ions from volatile organic compounds, which typically leads to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, allowing for structural elucidation.

The fragmentation of this compound is expected to follow characteristic pathways for amines and carboxylic acids. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would lead to the formation of a stable iminium ion.

Another likely fragmentation involves the loss of the carboxyl group (-COOH) as a radical, resulting in a fragment with a mass of M-45. The loss of a hydroxyl radical (-OH) can also occur, leading to an M-17 peak. The McLafferty rearrangement, common in molecules with a carbonyl group and a gamma-hydrogen, is also a potential fragmentation pathway.

Predicted Fragmentation Data for this compound:

| Fragment Ion | Proposed Structure | m/z (Nominal Mass) | Fragmentation Pathway |

| [C6H13NO2]+• | Molecular Ion | 131 | Ionization of the parent molecule |

| [C5H12N]+ | Iminium Ion | 86 | Alpha-cleavage with loss of COOH |

| [C4H10N]+ | Iminium Ion | 72 | Alpha-cleavage with loss of CH2COOH |

| [C6H12NO]+ | 114 | Loss of OH radical | |

| [C5H13N]+• | 87 | Loss of CO2 |

This table represents predicted fragmentation patterns based on the chemical structure of this compound and general fragmentation rules for amines and carboxylic acids.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edumdpi.com This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and physical properties.

To date, a specific single-crystal X-ray structure of this compound has not been reported in publicly available databases. The ability to obtain a crystal suitable for X-ray diffraction depends on the compound's ability to form a well-ordered crystalline lattice. For zwitterionic compounds like amino acids, crystallization can be influenced by factors such as solvent, pH, and temperature. It is plausible that this compound, being a β-amino acid, could form crystalline solids. Theoretical studies on β-amino acids suggest that they can adopt stable conformations, which is a prerequisite for crystallization.

Should a suitable crystal be obtained, X-ray diffraction analysis would reveal the precise geometry of the butanoic acid backbone and the dimethylamino group. It would also elucidate the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and the amino group of neighboring molecules, which would govern the crystal packing.

Hypothetical Crystallographic Data Parameters:

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |

| Space Group | The space group would define the specific symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be determined. |

| Bond Lengths & Angles | Precise measurements of all covalent bond lengths and angles within the molecule. |

| Hydrogen Bonding | Details of any intermolecular hydrogen bonds, including donor-acceptor distances and angles. |

This table presents hypothetical parameters that would be determined from a successful X-ray crystallographic analysis of this compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one.

Carboxylic acids that lack extensive conjugation typically exhibit a weak n → π* transition associated with the carbonyl group at around 200-210 nm. libretexts.org The amino group, being a saturated chromophore, does not absorb significantly in the near-UV region. Therefore, the UV-Visible spectrum of this compound is expected to be relatively simple, dominated by the absorption of the carboxylic acid chromophore. The presence of the dimethylamino group is unlikely to cause a significant shift in the absorption maximum compared to a simple alkyl-substituted carboxylic acid.

Expected UV-Visible Absorption Data:

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Carboxylic Acid (C=O) | n → π* | ~200-210 |

This table indicates the expected electronic transition and absorption maximum for the primary chromophore in this compound.

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Complex Organic Molecule Synthesis

While comprehensive documentation on the use of 3-(Dimethylamino)butanoic acid as a direct intermediate in the total synthesis of complex natural products is not extensively prevalent in readily available literature, its structural motifs are found in related compounds used for such purposes. For instance, derivatives of dimethylaminobutanoic acid have been utilized in the synthesis of intricate molecular architectures. The presence of both a nucleophilic nitrogen and a carboxylic acid handle allows for its incorporation into larger molecules through various synthetic strategies.

Closely related structures, such as 3-amino-3-methylbutanoic acid, have been employed as transient directing groups in palladium-catalyzed C-H arylation of linear aldehydes. This strategy enables the functionalization of otherwise unreactive C-H bonds, a significant advancement in synthetic methodology. This application underscores the potential of amino acid derivatives, including this compound, to serve as powerful tools in modern organic synthesis, facilitating the construction of complex molecular frameworks from simpler precursors.

Building Blocks for Biologically Active Molecules

Amino acids and their derivatives are fundamental building blocks in the synthesis of a vast array of biologically active molecules, most notably peptides and peptidomimetics. While specific examples of the incorporation of this compound into marketed pharmaceuticals are not prominent, its potential as a building block is evident. The field of medicinal chemistry often utilizes non-proteinogenic amino acids to impart specific properties to peptide-based drugs, such as enhanced metabolic stability or altered conformational preferences.

For example, the synthesis of peptides containing the structurally similar 4-amino-3,3-dimethylbutanoic acid has been reported. researchgate.net The gem-dimethyl group in this related molecule induces specific conformational constraints in the resulting peptide, which can be crucial for biological activity. This highlights the general principle that the substitution pattern on an amino acid backbone can significantly influence the three-dimensional structure and, consequently, the function of a peptide. Therefore, this compound represents a potential building block for creating novel peptides with tailored properties.

Precursors in Pharmaceutical Drug Development (Mechanistic and Early-Stage Research)

The development of new pharmaceutical agents often involves the exploration of novel chemical scaffolds. Butanoic acid derivatives have been investigated for a range of therapeutic applications. For instance, certain derivatives have been studied for their potential antiviral and anticancer properties.

In the context of early-stage research, compounds with similar structures to this compound have shown promise. For example, (R)-4-amino-3-(4-chlorophenyl)butanoic acid, a derivative of baclofen, has been investigated in clinical trials for autism spectrum disorder. This demonstrates that modifications to the basic butanoic acid scaffold can lead to compounds with significant biological activity. While direct and extensive pharmacological studies on this compound are not widely published, its structure suggests it could serve as a precursor or fragment in the design of new therapeutic agents.

Specialty Chemicals and Materials Development

The dual functionality of this compound makes it and its derivatives suitable for applications in materials science, particularly in the synthesis of functional polymers. Research has demonstrated that N,N-dimethylaminoalkyl esters of butanoic acid can be synthesized and utilized in the polymerization of diglycidyl ethers. researchgate.net These amino esters can act as curing agents for epoxy resins, with their reactivity being influenced by the structure of the amino ester.

The general class of amino-functionalized polymers is of significant interest due to the versatile properties imparted by the amino groups. For instance, these groups can provide pH-responsiveness, catalytic activity, and sites for further chemical modification. While not a direct application of this compound itself, the synthesis of amino-containing (meth)acryl polymers using protected amino monomers illustrates the broader utility of amino acids in creating specialty polymers with tailored functionalities. beilstein-journals.org

Catalytic Applications of Derivatives (e.g., Transesterification)

Derivatives of this compound have shown direct applications in catalysis. Specifically, N,N-dimethylaminoalkyl esters of butanoic acid have been found to exhibit catalytic activity in the curing of epoxy resins. researchgate.net In this context, the tertiary amine functionality within the ester derivative likely acts as a catalyst for the ring-opening polymerization of the epoxide monomers.

The efficiency of such catalytic processes can be influenced by the specific structure of the butanoic acid derivative. This demonstrates the potential for fine-tuning the catalytic activity by modifying the chemical structure of the amino acid derivative. While the catalytic applications of this compound derivatives are not as extensively explored as some other classes of catalysts, these findings indicate a promising area for further research and development.

Electrochemical and Analytical Research Applications (e.g., ECL Determination)

In the realm of analytical chemistry, derivatives of dimethylaminobutanoic acid have been successfully employed in electrochemiluminescence (ECL) based detection methods. Specifically, 4-(Dimethylamino)butyric acid (DMBA) has been utilized as an ECL label for the sensitive determination of biological substances. nih.govacs.org In these applications, the DMBA is tagged to an analyte or a probe molecule. When a voltage is applied in the presence of a co-reactant such as tris(2,2'-bipyridine)ruthenium(II), an ECL signal is generated, the intensity of which is proportional to the concentration of the analyte.

Researchers have demonstrated that this technique can be significantly enhanced by combining DMBA labeling with gold or platinum nanoparticle amplification. nih.govnih.gov This approach has been used for the sensitive detection of proteins like bovine serum albumin (BSA) and thrombin. nih.govnih.gov The high biocompatibility and low cost of DMBA labeling present advantages over traditional ECL labels.

The table below summarizes key findings from a study utilizing 4-(Dimethylamino)butyric acid (DMBA) labeling for the ECL determination of BSA and Immunoglobulin G (IgG).

| Analyte | Concentration Range (µg/mL) | Sensitivity Enhancement (vs. direct immobilization) | Relative Standard Deviation (RSD) |

| Bovine Serum Albumin (BSA) | 1–80 | 10-fold | 8.4% (at 10 µg/mL) |

| Immunoglobulin G (IgG) | 5–100 | 6-fold | 10.2% (at 20 µg/mL) |

These findings highlight the potential of dimethylaminobutanoic acid derivatives as powerful tools in the development of sensitive and robust analytical methods for biological and clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.